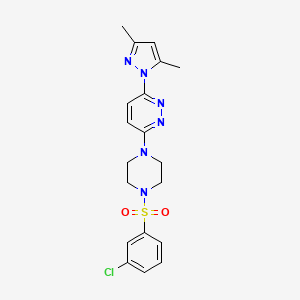
3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This section deals with the broader context of research into sulfonamide derivatives, including those containing piperazine and pyridazine moieties. These compounds are of interest due to their wide range of biological activities, which have implications for medicinal chemistry and drug development efforts. Research often focuses on synthesizing new derivatives and analyzing their potential as therapeutic agents.
Synthesis Analysis
The synthesis of bioactive sulfonamide and amide derivatives incorporating a piperazine ring linked to various moieties, including imidazo[1,2-b]pyridazine, has been reported. These compounds were synthesized through reactions involving chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by subsequent reactions with acid chloride or sulfonyl chloride (Bhatt, Kant, & Singh, 2016). This methodology suggests a possible route for synthesizing the compound of interest by adapting the substituents and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis in such research typically involves advanced spectroscopic techniques like 1H NMR, LCMS, and elemental analysis to characterize the newly synthesized compounds. The structural characterization confirms the successful synthesis of target compounds and provides insights into their molecular frameworks and the position of various substituents.
Chemical Reactions and Properties
Compounds similar to the one have shown a range of biological activities, including antimicrobial, antifungal, and antimalarial properties, as demonstrated through in vitro screening against various bacterial and fungal strains (Bhatt, Kant, & Singh, 2016). The chemical reactions involved in these studies often utilize multi-component reactions (MCRs) in aqueous media, underlining the importance of solvent choice and reaction conditions in synthesizing and modulating the properties of these compounds.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in biological systems. These properties can influence the compound's bioavailability, stability, and interaction with biological targets.
Chemical Properties Analysis
The chemical properties, including reactivity with various biological targets, stability under physiological conditions, and susceptibility to metabolic processes, are key factors determining a compound's potential as a therapeutic agent. For example, the ability to inhibit specific enzymes or bind to receptors with high affinity can be critical for the compound's biological activity.
- Bhatt, A., Kant, R., & Singh, R. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6, 257-263. Link to source.
properties
IUPAC Name |
3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2S/c1-14-12-15(2)26(23-14)19-7-6-18(21-22-19)24-8-10-25(11-9-24)29(27,28)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDBUOSMVHOGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)
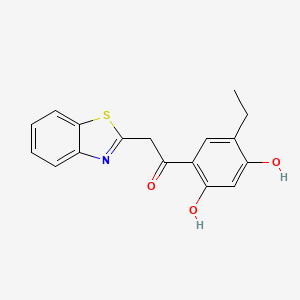
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
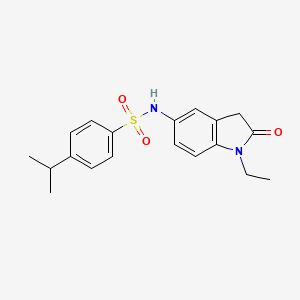
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
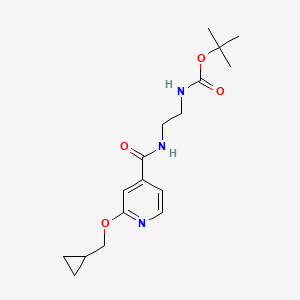
![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)
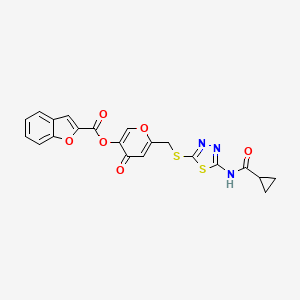

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)
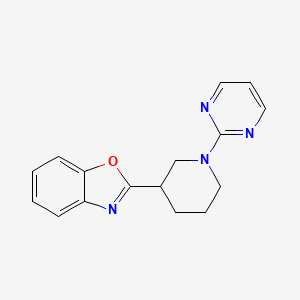

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)